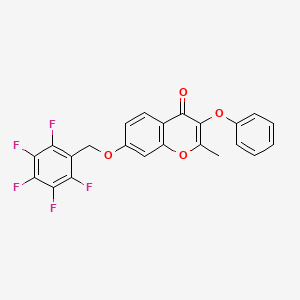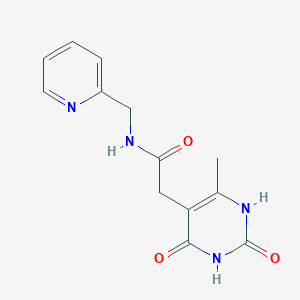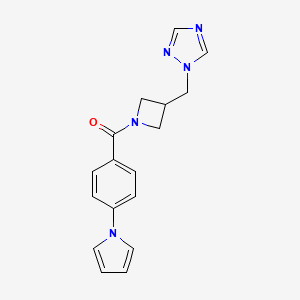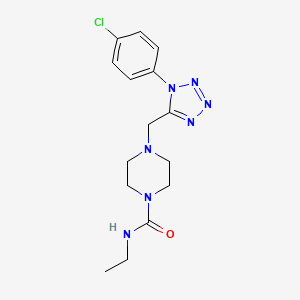
2-methyl-7-((perfluorophenyl)methoxy)-3-phenoxy-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-methyl-7-((perfluorophenyl)methoxy)-3-phenoxy-4H-chromen-4-one" is a derivative of the chromene family, which is characterized by a 4H-chromen-4-one core structure. Chromenes are a significant class of heterocyclic compounds that have attracted attention due to their diverse biological activities and potential therapeutic applications. The presence of perfluorophenyl and phenoxy substituents in the compound suggests that it may exhibit unique physical and chemical properties, as well as biological activity.
Synthesis Analysis
The synthesis of chromene derivatives often involves cyclization reactions and the introduction of various functional groups to achieve the desired substitution pattern. For instance, the synthesis of 2-(trifluoromethyl)- and 2-(perfluoroalkyl)-2-hydroxy-2H-chromenes has been achieved through intramolecular cyclization of 3-(perfluoroalkyl)-3-phenoxypropenals in the presence of aluminum chloride, followed by a Lewis acid mediated nucleophilic reaction with silyl enol ethers to afford 4-functional chromenes . Similarly, the synthesis of 2-perfluoroalkyl chromenylphosphonates has been accomplished via regioselective cycloaddition of 2-hydroxybenzaldehydes to various phosphonates using trialkyl amines or phosphines as mediators . These methods highlight the versatility of chromene synthesis and the potential to introduce a perfluorophenylmethoxy group into the chromene core.
Molecular Structure Analysis
The molecular structure of chromene derivatives is often determined using X-ray crystallography. For example, the crystal structure of a related compound, 3-((2,6-dichlorophenyl)(ethoxy)methyl)-4-hydroxy-2H-chromen-2-one, was determined to crystallize in the monoclinic crystal system with specific cell constants and featured p-p stacking of aromatic residues . Another chromene derivative, 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, also crystallizes in the monoclinic system and exhibits intramolecular hydrogen bonding . These studies provide insights into the three-dimensional arrangement of chromene molecules and their potential intermolecular interactions.
Chemical Reactions Analysis
Chromene derivatives can undergo various chemical reactions, including phenolic oxidation, cyclization, and isomerization. For instance, phenolic oxidation of certain hydroxyphenylpropenes has been used to synthesize dihydrochromenones, which can be further reduced to chromenes . Additionally, the reaction of chromene derivatives with different nucleophiles can lead to the formation of various functionalized products, as seen in the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester and its subsequent reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives are influenced by their molecular structure and substituents. For example, the crystal structure of 4-(4-methoxyphenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one revealed specific conformational features and intramolecular hydrogen bonding, which can affect the compound's solubility, melting point, and reactivity . The crystal structure of another derivative, 2-(4,5-bis(4-methoxyphenyl)-5H-chromeno[4,3-b]pyridin-2-yl)phenol, showed a planar six-membered ring and a six-membered ring of envelope conformation, which may influence its optical properties .
Aplicaciones Científicas De Investigación
Environment-Sensitive Fluorophores
Compounds similar to 2-methyl-7-((perfluorophenyl)methoxy)-3-phenoxy-4H-chromen-4-one have been investigated for their unusual fluorescence properties, making them potential candidates for environment-sensitive fluorophores. For instance, studies on 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one have demonstrated significant fluorescence in protic environments, with potential applications in developing fluorogenic sensors that operate on an "off-on" principle. This suggests that structurally related compounds might also serve as valuable tools in bioimaging and environmental monitoring (Uchiyama et al., 2006).
Synthesis and Chemical Transformations
The synthesis and chemical behavior of chromene derivatives, closely related to the compound , have been extensively studied. These studies include the synthesis of various chromene derivatives through reactions that highlight the versatility of chromenes as intermediates in organic synthesis. For example, the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester showcases the reactivity of chromene compounds in nucleophilic substitution reactions and cyclization processes, laying the groundwork for further functionalization and application in material science and organic synthesis (Pimenova et al., 2003).
Antiviral and Antibacterial Applications
Research into chromene derivatives has also explored their potential antibacterial and antiviral properties. Novel isoxazoline chromene derivatives have been synthesized and evaluated for their pharmacological activities, demonstrating promising antibacterial and anticoagulant effects. This suggests the possibility of modifying the 2-methyl-7-((perfluorophenyl)methoxy)-3-phenoxy-4H-chromen-4-one structure to enhance its biological activity and utility in developing new therapeutic agents (Zghab et al., 2017).
Photochromic Materials
Chromene compounds have been investigated for their photochromic properties, which are of interest for applications in smart materials and molecular switches. The photochromic behavior of certain chromene derivatives under UV irradiation and their potential for reversible color changes make them attractive for developing new photoresponsive materials. These applications highlight the importance of understanding the structural and electronic factors that influence the photochromic properties of chromene derivatives (Delbaere et al., 2003).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds, such as 7-methoxyisoflavone, have been identified as activators of adenosine monophosphate-activated protein kinase (ampk) .
Biochemical Pathways
Similar compounds, such as 7-methoxyisoflavone, have been shown to prevent the serum-induced decrease in ampk phosphorylation .
Propiedades
IUPAC Name |
2-methyl-7-[(2,3,4,5,6-pentafluorophenyl)methoxy]-3-phenoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13F5O4/c1-11-23(32-12-5-3-2-4-6-12)22(29)14-8-7-13(9-16(14)31-11)30-10-15-17(24)19(26)21(28)20(27)18(15)25/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJZBWNVIDVTOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=C(C(=C(C(=C3F)F)F)F)F)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13F5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-7-((perfluorophenyl)methoxy)-3-phenoxy-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-Methyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]purin-6-amine](/img/structure/B2526552.png)


![Methyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2526555.png)


![N-[(2-chlorophenyl)methyl]-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2526560.png)
![(3Z)-1-benzyl-3-{[(3-methoxybenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2526561.png)


